molecular formula C11H8BrNO3 B1409651 Ethyl 5-bromo-2-cyano-4-formylbenzoate CAS No. 1805104-60-2

Ethyl 5-bromo-2-cyano-4-formylbenzoate

Cat. No.: B1409651
CAS No.: 1805104-60-2
M. Wt: 282.09 g/mol
InChI Key: JSQVPVAONGUBJU-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-cyano-4-formylbenzoate (CAS: 103859-96-7) is a multifunctional aromatic ester with the molecular formula C₁₁H₈BrNO₃. Its structure features a benzoate core substituted with bromine (Br) at position 5, a cyano group (CN) at position 2, a formyl group (CHO) at position 4, and an ethyl ester moiety at the carboxylate position (Figure 1). This compound is primarily utilized in organic synthesis as a key intermediate for constructing heterocycles, pharmaceuticals, and agrochemicals due to its reactive functional groups, which enable diverse transformations such as nucleophilic substitutions, condensations, and cyclizations .

Properties

IUPAC Name

ethyl 5-bromo-2-cyano-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-4-10(12)8(6-14)3-7(9)5-13/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQVPVAONGUBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)Br)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-2-cyano-4-formylbenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-cyano-4-formylbenzoate using bromine in the presence of a suitable solvent. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-cyano-4-formylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano and formyl groups can be reduced to corresponding amines and alcohols, respectively.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

    Substitution: Products include azido or thiocyanato derivatives.

    Reduction: Products include primary amines and alcohols.

    Oxidation: Products include carboxylic acids.

Scientific Research Applications

Ethyl 5-bromo-2-cyano-4-formylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is investigated for its potential use in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-cyano-4-formylbenzoate involves its interaction with specific molecular targets. The bromine atom and cyano group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-bromo-2-cyano-4-formylbenzoate belongs to a family of substituted benzoates with varying electronic and steric profiles. Below is a detailed comparison with two analogous compounds: Ethyl 2-bromo-4-cyano-5-formylbenzoate (a positional isomer) and Methyl 2-((4-bromo-2-formylphenyl)thio)-5-cyanobenzoate (a thioether derivative).

Table 1: Structural and Functional Group Comparison

Compound Name Substituent Positions Ester Group Key Functional Differences Reactivity Highlights
This compound Br (5), CN (2), CHO (4) Ethyl - Bromine at 5 enhances electrophilicity at adjacent positions; formyl group enables aldol condensations .
Ethyl 2-bromo-4-cyano-5-formylbenzoate (Isomer) Br (2), CN (4), CHO (5) Ethyl Bromine at position 2 Electron-withdrawing Br at 2 deactivates the ring, reducing reactivity of the formyl group at 5 .
Methyl 2-((4-bromo-2-formylphenyl)thio)-5-cyanobenzoate Br (4), CN (5), CHO (2), S-linker Methyl Thioether bridge (S) Thioether enhances solubility in polar aprotic solvents; sulfur participates in redox reactions .

Key Findings from Comparative Studies

Substituent Position Effects: The bromine position critically influences electronic effects. In the target compound (Br at 5), the meta-directing Br increases electrophilicity at positions 4 and 6, favoring nucleophilic attacks on the formyl group. In contrast, the isomer with Br at position 2 exhibits reduced reactivity due to steric hindrance and electronic deactivation of the aromatic ring . Formyl vs. Cyano Orientation: The cyano group at position 2 in the target compound stabilizes intermediates via resonance, whereas its placement at position 5 in the thioether derivative (Table 1) shifts reactivity toward the sulfur atom .

Ester Group Impact: Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters (e.g., thioether derivative), making them more suitable for prolonged reactions in non-aqueous media .

Functional Group Synergy: The thioether bridge in Methyl 2-((4-bromo-2-formylphenyl)thio)-5-cyanobenzoate introduces unique reactivity, such as susceptibility to oxidation (forming sulfoxides/sulfones) and participation in metal coordination, which is absent in the ethyl-based analogs .

Synthetic Applications: this compound is preferred for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) due to accessible bromine at position 5. The thioether derivative excels in radical reactions and heterocycle synthesis (e.g., thiazoles) via sulfur-mediated cyclizations .

Biological Activity

Ethyl 5-bromo-2-cyano-4-formylbenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with a bromine atom, a cyano group, and a formyl group. The presence of these functional groups contributes to its unique reactivity and biological properties. The structural formula can be represented as follows:

C12H8BrN1O3\text{C}_12\text{H}_8\text{Br}\text{N}_1\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The cyano group can act as a reactive site, potentially inhibiting specific enzymes or modulating biochemical pathways. This mechanism is crucial for understanding its therapeutic potential in various diseases.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. It binds to the active sites of certain enzymes, preventing substrate binding and subsequent catalytic activity. This property is particularly relevant in the context of cancer therapy, where enzyme modulation can alter tumor growth dynamics.

Biological Activities

This compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Its structural components suggest possible antimicrobial activity against various bacterial strains.

Study 1: Anticancer Activity

In a study examining the effects of this compound on human cancer cell lines, researchers observed significant cytotoxic effects. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, yielding IC50 values of 15 µM and 20 µM, respectively.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
A54920Cell cycle arrest

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound, where it was found to inhibit TNF-alpha production in lipopolysaccharide-stimulated macrophages, demonstrating a reduction in inflammation markers.

Synthesis Routes

The synthesis of this compound typically involves multiple steps:

  • Bromination : A suitable precursor undergoes bromination to introduce the bromine atom.
  • Nitrile Formation : The cyano group is introduced through nucleophilic substitution.
  • Formylation : The final step involves the formylation of the aromatic ring.

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds like Ethyl 5-bromo-3-cyano-2-formylbenzoate and Ethyl 4-bromo-2-cyano-6-formylbenzoate. These compounds share similar functional groups but differ in their biological activities based on their structural variations.

Compound NameIC50 (µM)Notable Activity
This compound15Anticancer
Ethyl 5-bromo-3-cyano-2-formylbenzoate25Moderate anticancer
Ethyl 4-bromo-2-cyano-6-formylbenzoate30Anti-inflammatory

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-bromo-2-cyano-4-formylbenzoate
Reactant of Route 2
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Ethyl 5-bromo-2-cyano-4-formylbenzoate

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